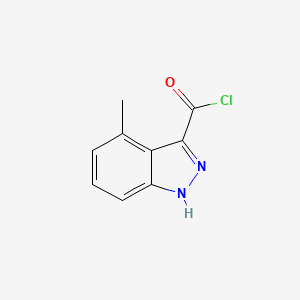

4-Methyl-1H-indazole-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-indazole-3-carbonyl chloride typically involves the chlorination of 4-Methyl-1H-indazole-3-carboxylic acid. The reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The process involves refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions often require anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation or crystallization to obtain high-purity products.

Análisis De Reacciones Químicas

Amidation Reactions

4-Methyl-1H-indazole-3-carbonyl chloride readily reacts with amines to form carboxamide derivatives, a key step in drug discovery.

Key Findings:

-

Coupling Agents : Reactions with primary/secondary amines often employ HOBt/EDC.HCl or HBTU/DIPEA in polar aprotic solvents (e.g., DMF, MeCN) at room temperature .

-

Yields : Carboxamide derivatives (e.g., N-benzyl or N-morpholinoethyl analogs) achieve yields of 60–80% under optimized conditions .

-

Scope : Both aromatic and aliphatic amines participate efficiently, with electron-deficient amines requiring longer reaction times .

Table 1: Representative Amidation Reactions

| Amine | Coupling System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | HBTU/DIPEA | DMF | 64.8 | |

| 2-Morpholinoethylamine | HOBt/EDC.HCl | DMF | 75 | |

| 4-Methylpiperazine | HBTU/DIPEA | MeCN | 72 |

Esterification Reactions

The carbonyl chloride reacts with alcohols to form esters, though this pathway is less explored compared to amidation.

Key Findings:

-

Conditions : Reactions with alcohols (e.g., methanol, benzyl alcohol) typically use base catalysts (e.g., TEA) in dichloromethane at 0–25°C.

-

Selectivity : Steric hindrance from the indazole’s methyl group may limit reactivity with bulky alcohols.

Nucleophilic Aromatic Substitution

The indazole core undergoes electrophilic substitution, with the methyl group influencing regioselectivity.

Key Findings:

-

Halogenation : Bromination occurs preferentially at the 5-position of the indazole ring under FeCl₃ catalysis .

-

Nitration : Directed by the methyl group, nitration at the 4- or 6-position is achievable using mixed acid systems .

Amidation Mechanism:

-

Activation : The carbonyl chloride reacts with a coupling agent (e.g., HBTU) to form an active O-acylisourea intermediate.

-

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, displacing the leaving group (Cl⁻).

-

Byproduct Formation : Urea derivatives (e.g., TBTU) are generated as byproducts .

Equation :

4-Methyl-1H-indazole-3-carbonyl chloride+R-NH2HBTU/DIPEA4-Methyl-1H-indazole-3-carboxamide+HCl

Stability and Handling

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Methyl-1H-indazole-3-carbonyl chloride serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.

Synthesis of Nicotinic Receptor Agonists

One notable application of this compound is in the synthesis of compounds that act as agonists or partial agonists of nicotinic acetylcholine receptors. For instance, derivatives such as N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide have shown promise in treating conditions like Alzheimer's disease and schizophrenia by targeting malfunctioning nicotinic acetylcholine receptors in the brain .

Development of Monoamine Oxidase Inhibitors

Research has indicated that indazole derivatives, including those synthesized from this compound, can act as potent monoamine oxidase inhibitors. These compounds are being investigated for their potential to treat mood disorders and other psychiatric conditions by modulating neurotransmitter levels .

Chemical Properties and Reactivity

The reactivity of this compound is primarily attributed to its carbonyl group, which can undergo nucleophilic attack leading to various synthetic transformations. This property is exploited in the development of diverse chemical entities.

Electrophilic Substitution Reactions

The compound can participate in electrophilic substitution reactions, which allow for the introduction of various functional groups into the indazole framework. This versatility is crucial for generating a library of compounds with varied biological activities .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of compounds derived from this compound.

Study on Nicotinic Acetylcholine Receptor Agonists

A patent outlines methods for preparing indazole derivatives that demonstrate agonistic activity at nicotinic acetylcholine receptors, particularly focusing on their potential use in treating neurodegenerative diseases . The pharmacological properties observed include improved cognitive function and memory enhancement in preclinical models.

Investigation into Monoamine Oxidase Inhibition

Research has shown that certain indazole derivatives exhibit strong inhibitory activity against monoamine oxidase enzymes, which are critical for regulating neurotransmitter levels in the brain. The findings suggest that these compounds could be beneficial for patients with depression or anxiety disorders .

Summary Table of Applications

| Application Area | Compound Derived | Therapeutic Potential |

|---|---|---|

| Nicotinic Receptor Agonists | N—(S)-1-Azabicyclo... | Treatment for Alzheimer's and schizophrenia |

| Monoamine Oxidase Inhibitors | Various Indazole Derivatives | Mood disorder treatment |

| Electrophilic Substitution | Functionalized Indazoles | Broad chemical synthesis applications |

Mecanismo De Acción

The mechanism of action of 4-Methyl-1H-indazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-1H-indazole-3-carboxylic acid: The precursor to 4-Methyl-1H-indazole-3-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

1H-indazole-3-carbonyl chloride: Lacks the methyl group at the 4-position, which can influence its reactivity and applications.

4-Methyl-1H-indazole-3-carboxamide: Formed by the reaction of this compound with ammonia or amines, differing by the presence of an amide group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methyl group at the 4-position can influence the electronic properties of the indazole ring, affecting its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties.

Propiedades

IUPAC Name |

4-methyl-1H-indazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-3-2-4-6-7(5)8(9(10)13)12-11-6/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRMSRMJOVUWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NN=C2C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.